N-(4-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Description
N-(4-Methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a heterocyclic compound featuring a fused pyrazolo-thiazolo-pyrimidinone core, a 4-methoxybenzyl group, and an acetamide side chain.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-31-18-9-7-15(8-10-18)12-24-20(29)11-17-14-32-23-26-21-19(22(30)27(17)23)13-25-28(21)16-5-3-2-4-6-16/h2-10,13,17H,11-12,14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIENMKHSIXRLOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A thiazolo-pyrimidine core : This heterocyclic framework is known for its diverse biological activities.
- A methoxybenzyl substituent : This moiety may enhance lipophilicity and biological interaction.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : A study on thiazolo[3,2-b]-1,2,4-triazine derivatives demonstrated broad-spectrum antibacterial activity against various pathogens. The presence of specific substituents on the phenyl ring was found to enhance this activity significantly .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Pyrazole derivatives have been extensively studied for their ability to inhibit key enzymes involved in cancer progression:
- Mechanism of Action : Pyrazole derivatives can inhibit kinases such as BRAF(V600E) and Aurora-A kinase, which are crucial in tumor cell proliferation .
Anti-inflammatory Activity
Compounds with similar structures have also shown promise in anti-inflammatory applications:
- Inhibition of Inflammatory Mediators : Certain pyrazole derivatives have been reported to reduce the production of pro-inflammatory cytokines and mediators in vitro .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related compounds:
- Synthesis and Biological Evaluation : A study synthesized various pyrazole derivatives and assessed their antimicrobial activity. The results indicated that specific modifications led to enhanced activity against Escherichia coli with IC50 values as low as 0.91 μM .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of substituents on the pyrazole ring in determining biological efficacy. Electron-withdrawing groups generally increase potency .
Summary of Biological Activities
Comparison with Similar Compounds
Key Structural Differences :
- The target compound’s pyrazolo-thiazolo-pyrimidinone core distinguishes it from benzooxazinone () and pyrrolo-thiazolo-pyrimidine () systems.
- The 4-methoxybenzyl group is shared with compounds in and , suggesting a common strategy to modulate pharmacokinetics .
Pharmacological Activity
- Analogues: Benzooxazinone derivatives () exhibit antimicrobial activity due to hydrogen-bonding interactions with bacterial enzymes . Pyrrolo-thiazolo-pyrimidines () may intercalate DNA, as seen in other planar heterocycles .
Physical and Chemical Properties
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide, and how can reaction yields be optimized?
- Answer: The synthesis typically involves multi-step reactions starting from pyrazolo[3,4-d]pyrimidine precursors. Key steps include cyclization using sodium hydride or potassium carbonate as catalysts and solvents like dimethyl sulfoxide (DMSO) or ethanol. Temperature control (60–80°C) is critical to avoid intermediate decomposition. Yield optimization requires strict stoichiometric ratios, inert atmospheres (e.g., nitrogen), and purification via column chromatography .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton and carbon environments, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. Purity is assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. X-ray crystallography may resolve complex stereochemistry for crystalline derivatives .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Answer: Initial screening includes:
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
- Anti-inflammatory: COX-2 inhibition assays using ELISA.
- Antimicrobial: Broth microdilution to determine MIC against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers investigate its mechanism of action as a kinase or enzyme inhibitor?
- Answer: Use kinase profiling assays (e.g., ADP-Glo™) to identify target enzymes. Structural insights are gained via molecular docking (AutoDock Vina) and X-ray crystallography of ligand-enzyme complexes. Confirm binding affinity with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .
Q. What strategies address discrepancies in reported bioactivity data across studies?
- Answer: Contradictions may arise from variations in assay protocols or impurity levels. Mitigate by:
- Standardizing assay conditions (e.g., cell passage number, serum concentration).
- Validating compound purity (>95% via HPLC) before testing.
- Cross-referencing with structural analogs (e.g., pyrazolo[3,4-d]pyrimidine derivatives) to identify substituent-dependent activity trends .
Q. How do structural modifications (e.g., substituent changes) impact pharmacological activity?
- Answer: Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with varied substituents (e.g., replacing 4-methoxybenzyl with chlorophenyl). Compare bioactivity data to identify critical functional groups. For example, electron-donating groups (e.g., -OCH₃) may enhance solubility, while halogenated groups (e.g., -Cl) improve target binding .
Q. What experimental designs improve stability and solubility for in vivo studies?
- Answer:
- Solubility: Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation.
- Stability: Conduct stress testing under pH/temperature gradients. Lyophilization improves long-term storage.
- Bioavailability: Pharmacokinetic studies (rodent models) with LC-MS/MS plasma analysis quantify absorption and half-life .
Methodological Considerations Table
| Research Aspect | Recommended Techniques | Key References |
|---|---|---|
| Synthesis Optimization | Catalytic screening (NaH, K₂CO₃), solvent selection (DMSO, EtOH), inert atmosphere control | |
| Structural Validation | ¹H/¹³C NMR, HR-MS, X-ray crystallography | |
| Bioactivity Profiling | MTT, COX-2 inhibition, MIC assays | |
| Mechanism Elucidation | Molecular docking, SPR, ITC, kinase profiling | |
| SAR Studies | Derivative synthesis, comparative bioactivity analysis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
